molecular formula C16H16O2 B14209212 Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- CAS No. 838828-16-3

Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-

Cat. No.: B14209212
CAS No.: 838828-16-3
M. Wt: 240.30 g/mol
InChI Key: SYVVUVYPLWMHKF-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- is an organic compound with the molecular formula C16H16O2. It is a derivative of benzene, characterized by the presence of a methoxy group and a phenylpropenyl ether group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of anisole (methoxybenzene) with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the phenylpropenyl group to a phenylpropyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Phenylpropyl derivatives.

    Substitution: Various halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- involves its interaction with various molecular targets. The methoxy and phenylpropenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anethole: Benzene, 1-methoxy-4-(1-propenyl)-, a compound with a similar structure but without the phenyl group.

    Eugenol: Benzene, 1-methoxy-4-(2-propenyl)-, another structurally related compound with a different side chain.

Uniqueness

Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- is unique due to the presence of both methoxy and phenylpropenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

838828-16-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-4-(1-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C16H16O2/c1-3-16(13-7-5-4-6-8-13)18-15-11-9-14(17-2)10-12-15/h3-12,16H,1H2,2H3

InChI Key

SYVVUVYPLWMHKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(C=C)C2=CC=CC=C2

Origin of Product

United States

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